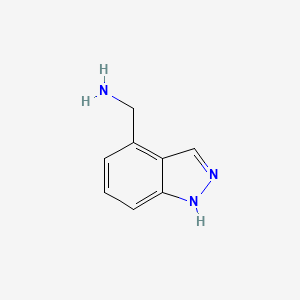

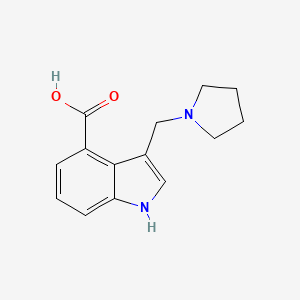

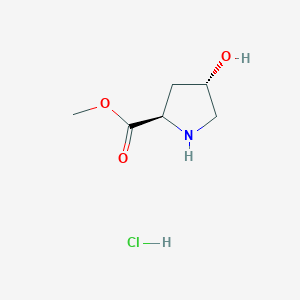

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid

Overview

Description

“3-(Pyrrolidin-1-ylmethyl)indole” is a chemical compound with the empirical formula C13H16N2 . It has a molecular weight of 200.28 . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and MS, and confirmed by X-ray diffraction . The DFT-optimized structure is consistent with the X-ray single crystal structure .Chemical Reactions Analysis

Pyrrolidine derivatives have been reported to exhibit various biological activities, which could be influenced by the synthetic strategies used and the spatial orientation of substituents .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid, is widely used in medicinal chemistry due to its versatility and biological activity. It’s often employed in the design of compounds for treating human diseases . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage, which is crucial for the binding affinity and selectivity towards biological targets .

Synthesis of Biologically Active Compounds

The pyrrolidine scaffold is instrumental in synthesizing a wide range of biologically active compounds. For instance, derivatives of pyrrolidine have been synthesized and tested for their anticonvulsant activity, with some showing effectiveness in preclinical models . This highlights the potential of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid in the development of new therapeutic agents.

Structural Analysis and Quantum Chemical Calculations

The structural properties of compounds containing the pyrrolidine ring can be extensively studied using various spectroscopic methods and supported by computational studies. Quantum chemical calculations, such as density functional theory (DFT), can predict molecular properties, including bond lengths, angles, and dihedral angles, which are essential for understanding the compound’s reactivity and interaction with biological targets .

Nonlinear Optical (NLO) Properties

Compounds with the pyrrolidine structure have been investigated for their nonlinear optical properties, which are important for applications in photonics and optoelectronics. Theoretical and experimental studies can reveal insights into the NLO behavior of these compounds, which could lead to the development of new materials for technological applications .

Antiproliferative Action Against Cancer Cells

The pyrrolidine ring is found in compounds with antiproliferative properties against cancer cells. Research into alkylaminophenol compounds, which share structural similarities with 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid, has shown that they can be used as pharmaceutical ingredients in cancer treatment due to their high antioxidant properties .

Design of Enantioselective Drug Candidates

The stereogenicity of the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. The spatial orientation of substituents can significantly affect the binding mode to enantioselective proteins, which is a critical factor in the design of drugs with high specificity and efficacy .

Safety and Hazards

While specific safety data for “3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation, and are harmful if swallowed or inhaled .

Future Directions

Mechanism of Action

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different binding mode to enantioselective proteins, which can be affected by environmental factors .

properties

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14(18)11-4-3-5-12-13(11)10(8-15-12)9-16-6-1-2-7-16/h3-5,8,15H,1-2,6-7,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBPRRMDLERRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=CC=CC(=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)

![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)